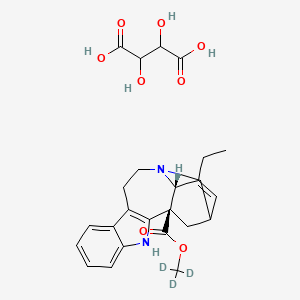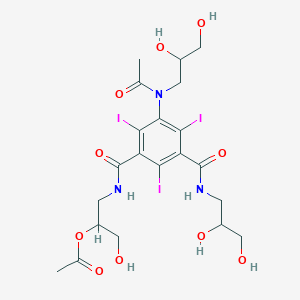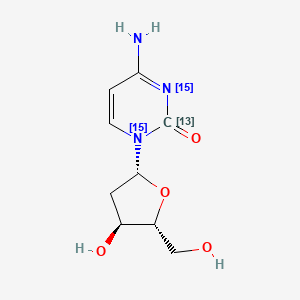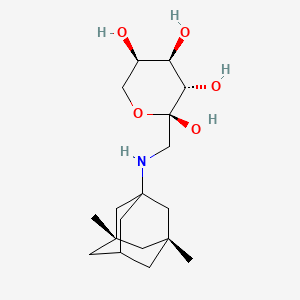
N6-(3-fluorobenzyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(3-fluorobenzyl)adenosine is a synthetic nucleoside analogue derived from adenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a 3-fluorobenzyl group. This modification enhances its biological activity and selectivity, making it a valuable compound in medicinal chemistry and antiviral research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-fluorobenzyl)adenosine typically involves the reaction of adenosine with 3-fluorobenzylamine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the nucleophilic substitution of the N6 position with 3-fluorobenzylamine. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity .
化学反应分析
Types of Reactions
N6-(3-fluorobenzyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the fluorobenzyl group or the adenine ring.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyladenosine derivatives .
科学研究应用
N6-(3-fluorobenzyl)adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its antiviral properties, particularly against human enterovirus 71.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of N6-(3-fluorobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleoside metabolism. The fluorobenzyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .
相似化合物的比较
Similar Compounds
- N6-(2-fluorobenzyl)adenosine
- N6-(4-fluorobenzyl)adenosine
- N6-(2-trifluoromethylbenzyl)adenosine
- N6-(3-trifluoromethylbenzyl)adenosine
- N6-(4-trifluoromethylbenzyl)adenosine
Uniqueness
N6-(3-fluorobenzyl)adenosine is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to its analogues, it exhibits a different selectivity index and potency, making it a valuable candidate for further development in antiviral research .
属性
分子式 |
C16H16FN5O4 |
|---|---|
分子量 |
361.33 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12+,13+,16-/m1/s1 |
InChI 键 |
CGBXXQWVMLPKMU-QOFRNUMZSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)CO)O)O |
规范 SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


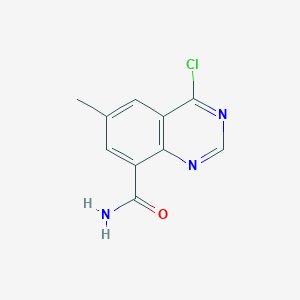

![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
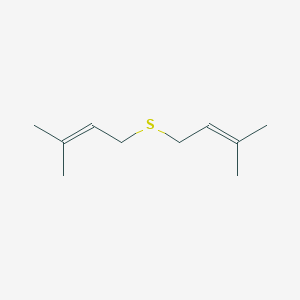
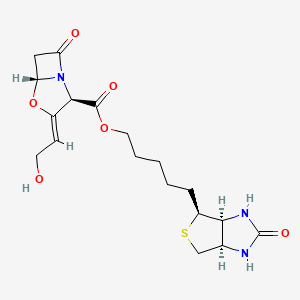
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
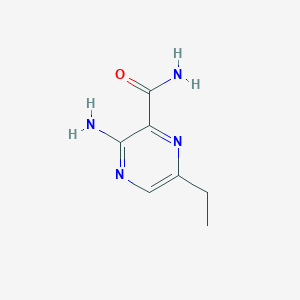
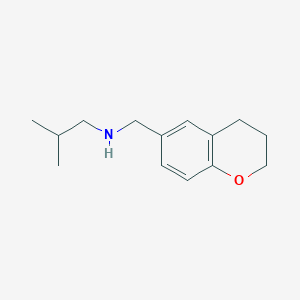
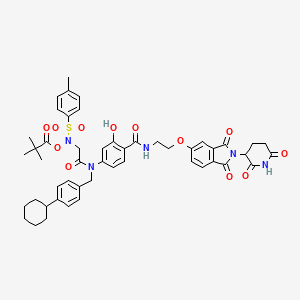
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
